molecular formula C7H16ClN B3045297 (1S,2S)-2-methylcyclohexan-1-amine hydrochloride CAS No. 104485-19-0

(1S,2S)-2-methylcyclohexan-1-amine hydrochloride

Cat. No.: B3045297
CAS No.: 104485-19-0
M. Wt: 149.66 g/mol
InChI Key: XCLFCWFKPOQAHM-LEUCUCNGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-2-methylcyclohexan-1-amine hydrochloride is a chiral amine compound with significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is known for its unique stereochemistry, which plays a crucial role in its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-methylcyclohexan-1-amine hydrochloride typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. Common reagents used in these reactions include sodium borohydride or lithium aluminum hydride for reduction and ammonia or primary amines for amination. The reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon or platinum oxide under high-pressure hydrogen gas. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-methylcyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding ketone or aldehyde.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted amines depending on the reagent used.

Scientific Research Applications

(1S,2S)-2-methylcyclohexan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.

    Medicine: Investigated for its potential therapeutic effects in treating various conditions.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-2-methylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S)-2-methylcyclohexan-1-amine
  • (1S,2S)-2-methylcyclohexanol
  • (1S,2S)-2-methylcyclohexanone

Uniqueness

(1S,2S)-2-methylcyclohexan-1-amine hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Compared to its analogs, this compound exhibits higher selectivity and potency in its interactions with molecular targets, making it valuable in both research and industrial applications.

Properties

IUPAC Name

(1S,2S)-2-methylcyclohexan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6-4-2-3-5-7(6)8;/h6-7H,2-5,8H2,1H3;1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLFCWFKPOQAHM-LEUCUCNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCC[C@@H]1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104485-19-0
Record name 2-Methylcyclohexylamine hydrochloride, (1S,2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104485190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-METHYLCYCLOHEXYLAMINE HYDROCHLORIDE, (1S,2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/076LMZ48JE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2S)-2-methylcyclohexan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(1S,2S)-2-methylcyclohexan-1-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
(1S,2S)-2-methylcyclohexan-1-amine hydrochloride
Reactant of Route 4
(1S,2S)-2-methylcyclohexan-1-amine hydrochloride
Reactant of Route 5
(1S,2S)-2-methylcyclohexan-1-amine hydrochloride
Reactant of Route 6
(1S,2S)-2-methylcyclohexan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.